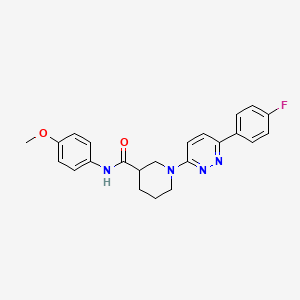

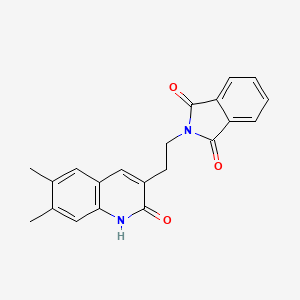

![molecular formula C22H25N3O2 B2769428 1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione CAS No. 471916-28-6](/img/structure/B2769428.png)

1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

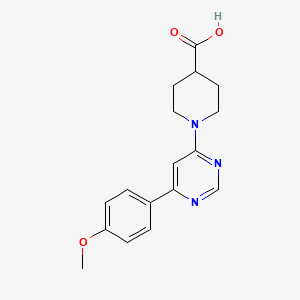

The compound “1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is characterized by the presence of a benzyl group, a piperidin-1-yl group, and an amino group attached to a pyrrolidine-2,5-dione core .

Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione” is characterized by a pyrrolidine-2,5-dione core with a benzyl group, a piperidin-1-yl group, and an amino group attached . The structure can be viewed using computational chemistry tools .科学研究应用

Anticonvulsant Activity

Several studies have explored the anticonvulsant properties of derivatives closely related to 1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione. These derivatives have shown promise as potential anticonvulsant agents. For instance, research by Rybka et al. (2017) on a series of 1,3-substituted pyrrolidine-2,5-dione derivatives revealed compounds with a significant protective index against seizures in mice, compared to well-known antiepileptic drugs. The study suggested a plausible mechanism of action involving sodium and L-type calcium channels for the most promising compounds (Rybka et al., 2017). Similarly, Kamiński et al. (2013) synthesized and evaluated the anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-diones, highlighting compounds that showed protection in models of therapy-resistant epilepsy (Kamiński et al., 2013).

Herbicidal Activity

The herbicidal potential of derivatives related to 1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione has also been explored. Zhu et al. (2005) synthesized a series of derivatives and evaluated their herbicidal activities, finding that some compounds exhibited excellent activities at certain dosages. The study emphasized the importance of electron-donating substituents for high herbicidal activity (Zhu et al., 2005).

Anti-Cancer Activities

Compounds structurally related to 1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione have been investigated for their anti-cancer properties. Singh and Paul (2006) studied a series of 1,3-dialkylated-pyrimidin-2,4-diones, discovering that they are active against a broad range of human tumor cell lines. The presence of piperidine/pyrrolidine at the end of the C-6 chain, along with specific substituents, was found to increase anti-cancer activities (Singh & Paul, 2006).

未来方向

The future directions in the research of “1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

属性

IUPAC Name |

1-benzyl-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c26-21-15-20(22(27)25(21)16-17-7-3-1-4-8-17)23-18-9-11-19(12-10-18)24-13-5-2-6-14-24/h1,3-4,7-12,20,23H,2,5-6,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUADBBQCJSGBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC3CC(=O)N(C3=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid](/img/structure/B2769353.png)

![Potassium;2-[(4-chlorophenyl)carbamoylamino]acetate](/img/structure/B2769356.png)

![N-(2-chloro-4-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2769361.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2769362.png)